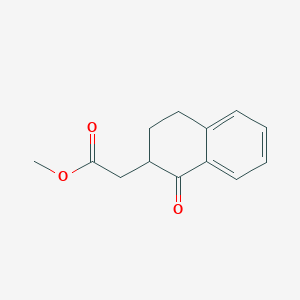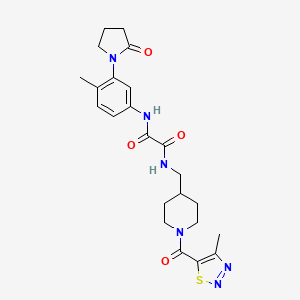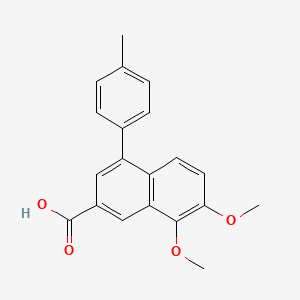![molecular formula C24H21N5O4S B2450570 N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899348-53-9](/img/structure/B2450570.png)
N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are heterocyclic compounds that contain a quinazoline ring system fused with a triazole ring. The quinazoline moiety is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms). The triazole ring is a five-membered ring containing three nitrogen atoms .
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure The synthesis of triazoloquinazolinium derivatives, including molecules structurally related to N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine, has been explored to understand their chemical properties and molecular structures. For instance, the preparation of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides demonstrates the potential for creating complex molecular structures that could have various applications in chemical research, as illustrated by the detailed investigation through X-ray crystallography (Crabb et al., 1999).
Pharmacological Potential Research has delved into the pharmacological implications of triazoloquinazoline compounds. For example, the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showed significant in vivo H(1)-antihistaminic activity, highlighting the potential use of these compounds in developing new therapeutic agents (Alagarsamy et al., 2008).
Adenosine Receptor Antagonism The discovery of 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor antagonists opens avenues for research into neurological and cardiovascular diseases. The identification of compounds with high selectivity and potency for the A3 adenosine receptor subtype, for example, provides a foundation for the development of targeted therapies (Burbiel et al., 2016).
Antimicrobial Activities The synthesis of triazole derivatives, including those structurally similar to N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine, has been shown to yield compounds with antimicrobial properties. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2007).
Anticancer Activity Research into the anticancer properties of 1,2,4-triazolo[4,3-a]-quinoline derivatives has provided insights into the structural requirements essential for anticancer activity. The synthesis of N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives and their subsequent screening against human neuroblastoma and colon carcinoma cell lines indicate the potential of these compounds as anticancer agents (Reddy et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4S/c1-15-8-11-17(12-9-15)34(30,31)24-23-26-22(18-6-4-5-7-20(18)29(23)28-27-24)25-19-14-16(32-2)10-13-21(19)33-3/h4-14H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHOVPMOURRXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2450488.png)
![N-(4-isopropylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2450489.png)
![N-[4-(2,2-Difluorocyclopropyl)oxyphenyl]prop-2-enamide](/img/structure/B2450492.png)
![1-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone](/img/structure/B2450496.png)
![4-chloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B2450498.png)


![Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2450501.png)



![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2450508.png)
![4-[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2450510.png)